molecular formula C11H21N3 B13065485 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13065485
M. Wt: 195.30 g/mol
InChI Key: ZTPDCDLFKUDHFZ-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with ethyl groups at positions 5 and 7 and a methyl group at position 2.

The compound’s safety profile, as noted in , includes precautionary measures such as avoiding heat sources (P210) and keeping it out of reach of children (P102).

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5,7-diethyl-2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H21N3/c1-4-9-6-10(5-2)14-7-8(3)12-11(14)13-9/h8-10H,4-7H2,1-3H3,(H,12,13)

InChI Key

ZTPDCDLFKUDHFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N2CC(NC2=N1)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with 1H-imidazole derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of the target compound include:

5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • Molecular Formula : C₈H₁₅N₃
  • Key Differences : Methyl groups at positions 5 and 7 instead of ethyl groups.
  • This substitution pattern may also affect binding interactions in biological systems due to smaller steric bulk.
5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • Molecular Formula : C₉H₁₇N₃ (MW 167.25)
  • Key Differences : Ethyl at position 5 and methyl at positions 2 and 5.
  • Impact : The 2,6-dimethyl substitution introduces steric hindrance near the nitrogen atoms, which could alter electronic properties (e.g., basicity) and conformational flexibility.
7-(2,4-Difluorophenyl)-5-(3-methoxyphenyl)imidazo[1,2-a]pyridine-8-carbonitrile (4k)
  • Molecular Formula : C₂₂H₁₄F₂N₂O (MW 360.36)
  • Key Differences: Aryl substituents (fluorophenyl, methoxyphenyl) and a cyano group.
  • Impact: Aryl groups enhance π-π stacking interactions with biological targets but reduce solubility. The cyano group introduces electron-withdrawing effects, altering reactivity compared to alkyl-substituted derivatives.
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 2d)
  • Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Differences: Nitro and cyano substituents, partially saturated core.
  • Impact : Nitro groups increase metabolic stability but may introduce toxicity risks. The saturated core reduces aromaticity, affecting electronic delocalization.

Physical and Chemical Properties

Compound Substituents Molecular Formula Molecular Weight Key Properties/Notes
5,7-Diethyl-2-methyl-imidazo[...] 5,7-Et; 2-Me ~C₁₀H₁₉N₃ ~181.28 High lipophilicity; heat-sensitive
5,7-Dimethyl-imidazo[...] 5,7-Me; 2-H C₈H₁₅N₃ 153.22 Moderate solubility; lower steric bulk
5-Ethyl-2,6-dimethyl-imidazo[...] 5-Et; 2,6-Me C₉H₁₇N₃ 167.25 Steric hindrance at N-atoms
4k 5,7-Aryl; CN C₂₂H₁₄F₂N₂O 360.36 Low solubility; strong π-π interactions
  • Lipophilicity : Ethyl groups increase logP compared to methyl, enhancing membrane permeability but reducing aqueous solubility.
  • Melting Points: Alkyl-substituted derivatives (e.g., ) typically melt below 200°C, while nitro/cyano-substituted compounds (e.g., ) exhibit higher melting points (215–217°C) due to stronger intermolecular forces.

Biological Activity

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1702487-76-0) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on various studies and data sources.

  • Molecular Formula : C11H21N3
  • Molar Mass : 195.30 g/mol
  • Structure : The compound features a fused imidazo-pyrimidine ring system which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidines possess significant antimicrobial properties. For instance:

  • In vitro Studies : Research has shown that certain imidazo[1,2-a]pyrimidines exhibit activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways.
StudyBacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrimidines has been explored in various cancer cell lines:

  • Cytotoxic Effects : In vitro assays reveal that this compound induces apoptosis in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
A54910Apoptosis induction
HeLa15Cell cycle arrest

Case Study 1: Anticancer Activity in A549 Cells

A study investigated the effect of the compound on A549 lung cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure.

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

Another study focused on the antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrimidines is often influenced by their structural features:

  • Substituents : Variations in alkyl groups at positions 5 and 7 have been shown to enhance potency against specific targets.
  • Ring Modifications : Alterations to the nitrogen atoms within the ring system can significantly affect both pharmacokinetics and pharmacodynamics.

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